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Compound of Interest

Compound Name: Methyl 2-bromo-3-oxobutanoate

Cat. No.: B1611264

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-3-oxobutanoate

Introduction

Methyl 2-bromo-3-oxobutanoate, also known as methyl a-bromoacetoacetate, is a
functionalized ketoester of significant interest in synthetic organic chemistry. Its bifunctional
nature, possessing both a ketone and a bromo-ester moiety, renders it a versatile building
block for the synthesis of a wide array of more complex molecules, including pharmaceuticals
and heterocyclic compounds. The presence of a stereocenter at the a-carbon and two reactive
electrophilic sites makes a thorough understanding of its physical and chemical properties
paramount for its effective and safe utilization in a research and development setting.

This guide provides a comprehensive overview of the core physical properties of Methyl 2-
bromo-3-oxobutanoate. It is designed for researchers, chemists, and drug development
professionals, offering not just data, but also field-proven insights into its handling, stability, and
characterization. It is critical to distinguish this compound from its isomers, Methyl 3-bromo-2-
oxobutanoate and Methyl 4-bromo-3-oxobutanoate, as their structural differences lead to
distinct physical properties and reactivity profiles.[1][2]

Section 1: Compound Identification and
Nomenclature
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Unambiguous identification is the cornerstone of chemical research. The following identifiers
provide a definitive profile for Methyl 2-bromo-3-oxobutanoate.

Identifier Value Source

methyl 2-bromo-3-

UPAC Name oxobutanoate 13
CAS Number 3600-18-8 [3]
Molecular Formula CsH7BrOs [3]
Molecular Weight 195.01 g/mol [3]
Canonical SMILES CC(=0)C(C(=0)0C)Br [3]

INChl=1S/C5H7Bro3/c1-
InChl (3]
3(7)4(6)5(8)9-2/h4H,1-2H3

ZWBZYFBEOOKNPH-
InChlKey [3]
UHFFFAOYSA-N

Methyl a-bromoacetoacetate,
Common Synonyms Butanoic acid, 2-bromo-3-oxo-,  [3]

methyl ester

Section 2: Core Physical Properties

The macroscopic physical properties of a compound dictate its appropriate handling,
purification, and reaction conditions. The data below are compiled from computed values and
analogous compounds, as extensive experimental data for this specific molecule is not widely
published.
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Property Value Notes and Causality
Expected at standard
_ o temperature and pressure,
Physical State Liquid

similar to other short-chain

ketoesters.

Appearance

Colorless to light yellow liquid

The yellow tinge, common in
bromo-compounds, can
develop over time due to slight
decomposition releasing

bromine.

Boiling Point

Data not available

Boiling points of related
compounds like ethyl 2-bromo-
3-oxobutanoate suggest it
would be >150°C, likely
requiring vacuum distillation to

prevent decomposition.

Density

Data not available

Expected to be significantly
denser than water (>1.5 g/cm3)
due to the presence of the
heavy bromine atom. For
comparison, Methyl 2-bromo-
2-butenoate has a density of
1.505 g/mL.[4]

Solubility

Soluble in common organic

solvents

Expected to be soluble in
ethers, esters, and chlorinated
solvents. Solubility in water is
likely low, with slow hydrolysis

over time.[5]

Refractive Index

Data not available

Expected to be in the range of
1.48, similar to analogous

bromo-esters.[4]
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Section 3: Spectroscopic and Analytical
Characterization

For a research scientist, verifying the identity and purity of a starting material is a non-
negotiable step. The following is a predictive guide to the spectroscopic signatures of Methyl 2-
bromo-3-oxobutanoate based on its molecular structure.

Predicted Spectroscopic Data

e 'H NMR (Proton NMR):

o ~2.4 ppm (Singlet, 3H): This signal corresponds to the acetyl methyl protons (CHs-C=0). It
appears as a singlet as there are no adjacent protons.

o ~3.8 ppm (Singlet, 3H): This signal corresponds to the ester methyl protons (O-CHs). It is
also a singlet.

o ~4.8 ppm (Singlet, 1H): This signal corresponds to the single proton on the a-carbon (-
CH(BI)-). Its chemical shift is significantly downfield due to the deshielding effects of the
adjacent bromine atom and two carbonyl groups.

e 1B3C NMR (Carbon NMR):
o ~26 ppm: Acetyl methyl carbon (CH3-C=0).

o ~45 ppm: Alpha-carbon (-CH(Br)-). The direct attachment to bromine causes a significant
upfield shift compared to a non-halogenated equivalent.

o ~54 ppm: Ester methyl carbon (O-CHs).

o ~165 ppm: Ester carbonyl carbon (C=0, ester).

o ~195 ppm: Ketone carbonyl carbon (C=0, ketone).
e FT-IR (Infrared Spectroscopy):

o ~1750-1770 cm~1 (Strong, Sharp): A strong absorption band corresponding to the C=0
stretch of the a-bromo ester. The electron-withdrawing effect of the adjacent bromine
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typically increases the stretching frequency.

o ~1720-1740 cm~1 (Strong, Sharp): A strong absorption band for the C=0 stretch of the
ketone.

o ~2950-3000 cm~* (Medium): C-H stretching vibrations from the methyl groups.

o ~1100-1300 cm~1 (Strong): C-O stretching of the ester group.

CHs-C=0

O-CHs

'

~2.4 ppm (s, 3H)
1 ~
CHBN)- | _» H NMR | ~3.8 ppm (s, 3H)

/ ~4.8 ppm (s, 1H)
CHs-C=0
A T

17—~
\ ~26 ppm

structure_node _| O-CHs
~54 ppm

\
>
Molecular ww 13C NMR | ~45 ppm

Ester C=0 ~165 ppm
k’/y

_ ~195 ppm
Ketone C=0 /

~1760 cm~1 (Ester C=0)
~1730 cm~! (Ketone C=0)

Carbonyls

FT-IR

Expected Spectroscopic Signals

Figure 1: Predicted Structure-Spectra Correlations

Click to download full resolution via product page

Caption: Predicted correlations between structural moieties and spectroscopic signals.
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Section 4: Stability, Handling, and Reactivity
Insights

As an a-halo ketone, Methyl 2-bromo-3-oxobutanoate is a potent alkylating agent and
lachrymator. Its stability is a key concern for storage and experimental design.

Chemical Stability: The compound is susceptible to hydrolysis, particularly in the presence of
bases or acids, which can cleave the ester linkage. It is also sensitive to light and heat,
which can promote decomposition and the release of HBr. For long-term viability, it should be
stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-
8°C is common for similar compounds).[4][6]

Reactivity Profile:

o Alkylation: The carbon bearing the bromine atom is highly electrophilic and will readily
react with a wide range of nucleophiles (e.g., amines, thiols, carbanions).

o Favorskii Rearrangement: In the presence of a non-nucleophilic base, it can undergo
rearrangement.

o Enolization: The a-proton is acidic, but its removal is often followed by reaction at the C-Br
bond.

Incompatible Materials: Avoid strong oxidizing agents, strong bases, strong acids, and
reducing agents.[5] Contact with metals should also be avoided as it may catalyze
decomposition.

Section 5: Safety and Hazard Profile

While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not readily
available in the search results, the hazard profile can be reliably inferred from its structural
class (a-bromo ketoesters) and data for its isomers.

e GHS Classification (Predicted):

o Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]
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Skin Corrosion/lrritation: Causes skin irritation or severe burns.

[e]

o

Eye Damage/Irritation: Causes serious eye damage.

[¢]

Sensitization, Skin (Warning): May cause an allergic skin reaction.[1]

[e]

Respiratory Irritation: May cause respiratory irritation.

GHS Pictograms (Predicted):

o Corrosion

o Exclamation Mark

o Health Hazard

Handling Precautions:

[e]

Always handle inside a certified chemical fume hood.

[e]

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-
gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with a
face shield.

[e]

Avoid breathing vapors or mists.[7]

[e]

Keep away from heat, sparks, and open flames.

First Aid Measures:

[¢]

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious
amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

o Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if
present and easy to do. Seek immediate medical attention from an ophthalmologist.

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.[7]
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o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[7]

Section 6: Experimental Protocol: Boiling Point
Determination by Micro-Distillation

This protocol describes a self-validating method for determining the boiling point of a small
research sample, explaining the causality behind the procedural choices.

Objective: To accurately determine the boiling point of Methyl 2-bromo-3-oxobutanoate at a
specific pressure.

Rationale: Standard distillation requires large volumes. For a research-grade compound, a
micro-scale method like distillation with a Hickman still is necessary to conserve material. The
procedure must account for potential decomposition at atmospheric pressure, hence the
inclusion of a vacuum setup.
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1. System Preparation
- Assemble clean, dry Hickman still assembly.
- Add magnetic stir bar.

nsure Accuracy

2. Thermometer Calibration
- Verify calibration against a known standard
(e.q., ethylene glycol).

alibrated System

3. Sample Introduction
- Charge still with ~1-2 mL of sample
under inert atmosphere.

revent Decomposition

4. Vacuum Application
- Connect to vacuum line with a manometer.
- Evacuate to a stable, recorded pressure (e.g., 10 mmHg).

ontrolled Distillation

5. Heating & Reflux
- Gently heat with stirring.
- Observe for steady reflux ring rising to the thermometer bulb,

quilibrium Point

6. Data Recording
- Record the stable temperature at which
condensate collects in the still collar.
- Record the precise pressure.

tandardize Data

7. Verification & Normalization
- Cool system, vent to inert gas.
- Use pressure-temperature nomograph to
normalize boiling point to atmospheric pressure.

Figure 2: Workflow for Boiling Point Determination

Click to download full resolution via product page

Caption: A self-validating workflow for micro-scale boiling point measurement.
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Step-by-Step Methodology:

o Apparatus Setup: Assemble a clean, oven-dried micro-distillation apparatus featuring a
Hickman still, a calibrated thermometer placed with the bulb just below the collection collar,
and a small round-bottom flask with a magnetic stir bar.

o System Integrity: Ensure all glass joints are properly sealed with appropriate grease to
maintain a high vacuum.

o Sample Charging: Introduce approximately 1-2 mL of Methyl 2-bromo-3-oxobutanoate into
the flask.

e Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap.
Carefully evacuate the system to a stable, desired pressure (e.g., 10 mmHg), which must be
accurately measured with a digital manometer.

o Heating: Begin gentle heating of the flask using a sand or oil bath while stirring. This
prevents bumping and ensures even heat distribution.

o Observation: Carefully observe the vapor condensation ring as it rises. The boiling point is
the temperature at which a steady state of condensation and dripping is observed from the
thermometer bulb into the Hickman still's collection ring.

o Data Recording: Record the stable temperature and the precise, stable pressure from the
manometer.

 Validation: After cooling and safely venting the system, the purity of the collected distillate
can be re-checked (e.g., by *H NMR) to ensure no decomposition occurred during the
process.

o Normalization: Use a standard pressure-temperature nomograph or the Clausius-Clapeyron
equation to extrapolate the boiling point to standard atmospheric pressure (760 mmHg) for
reporting purposes.

Conclusion
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Methyl 2-bromo-3-oxobutanoate is a valuable synthetic intermediate whose physical
properties are dictated by its unique combination of functional groups. It is a dense, high-boiling
liquid that must be handled with significant care due to its reactivity and toxicity. Proper
characterization via spectroscopic methods is essential for confirming its identity before use. By
understanding its stability limitations and employing appropriate handling and purification
techniques, researchers can effectively leverage this versatile molecule in their synthetic
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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